molecular formula C7H4FNS B8573227 4-Fluorothieno[2,3-c]pyridine

4-Fluorothieno[2,3-c]pyridine

Cat. No.: B8573227
M. Wt: 153.18 g/mol
InChI Key: KGQWKLXXXAERKF-UHFFFAOYSA-N
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Description

4-Fluorothieno[2,3-c]pyridine is a fluorinated heterocyclic compound featuring a fused thiophene-pyridine ring system with a fluorine substituent at the 4-position. Thieno[2,3-c]pyridine derivatives are less commonly synthesized compared to isomers like thieno[2,3-b]pyridine, owing to challenges in regioselective cyclization . Early synthetic approaches involved cyclization of Schiff bases derived from thiophene-2-carboxaldehydes and aminoacetaldehyde dimethyl acetal . The introduction of fluorine at the 4-position enhances electronic properties and bioavailability, making this compound a valuable scaffold in medicinal chemistry, particularly for targeting enzymes and receptors in cancer and inflammatory diseases.

Properties

Molecular Formula

C7H4FNS

Molecular Weight

153.18 g/mol

IUPAC Name

4-fluorothieno[2,3-c]pyridine

InChI

InChI=1S/C7H4FNS/c8-6-3-9-4-7-5(6)1-2-10-7/h1-4H

InChI Key

KGQWKLXXXAERKF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=CN=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Tetrahydrothieno[2,3-c]pyridine Derivatives

Tetrahydro analogs, such as 3-trifluoromethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (compound 5m), exhibit potent inhibitory activity (IC₅₀ = 2.02 µM) against unspecified biological targets, highlighting the importance of electron-withdrawing groups at the 3-position . In contrast, derivatives with substituents at the 6-position (e.g., alkoxycarbonyl or ethoxycarbonyl groups) demonstrate enhanced antiproliferative activity. For example, compounds 3a and 3b (with 3-cyano and 6-methoxy/ethoxycarbonyl groups) inhibit cancer cell growth at IC₅₀ values of 1.1–4.7 µM by binding to tubulin’s colchicine site .

Benzothieno[2,3-c]pyridine Analogs

Benzothieno[2,3-c]pyridines, such as 10 (4-cyano-8-fluoro-3-((2-fluorophenyl)amino)-1-(3-nitrophenyl)-1,2-dihydro[1]benzothieno[2,3-c]pyridine), incorporate additional aromatic rings and substituents like nitro or cyano groups. These modifications enhance molecular rigidity and binding affinity, as evidenced by their structural characterization (e.g., C₃₂H₁₅FN₄O₂S formula) and elemental analysis data . However, their larger size may reduce solubility compared to 4-fluorothieno[2,3-c]pyridine.

Furo[2,3-c]pyridine Derivatives

Furo[2,3-c]pyridines replace sulfur with oxygen in the fused ring system. Synthesis often involves Mannich condensations (e.g., 2-methylfuran with diethyl malonate and formaldehyde) . The oxygen atom increases electron density, altering reactivity in cyclization and substitution reactions compared to thieno analogs. While furo derivatives are explored for fluorescence and anticancer applications , their reduced metabolic stability (due to oxygen’s susceptibility to oxidation) limits utility in drug design relative to sulfur-containing thieno compounds.

Structural and Functional Insights

  • Substituent Position : Activity is highly position-dependent. For example, 3-trifluoromethyl groups enhance enzyme inhibition , while 6-alkoxycarbonyl groups improve tubulin binding .
  • Electronic Effects: Fluorine’s electronegativity may stabilize charge interactions in target binding pockets, whereas cyano groups enhance π-stacking interactions.
  • Ring System: Thieno derivatives (sulfur-containing) generally exhibit better metabolic stability than furo analogs (oxygen-containing) .

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